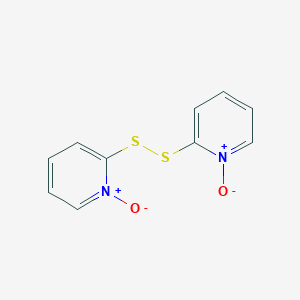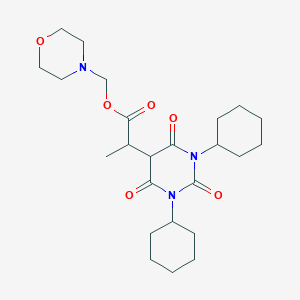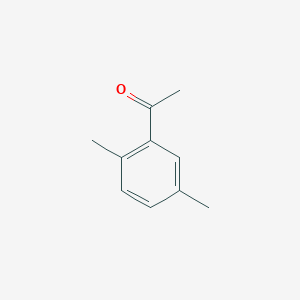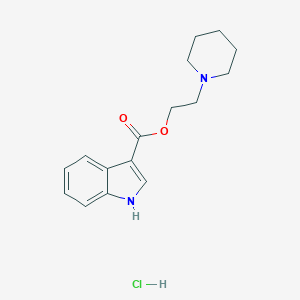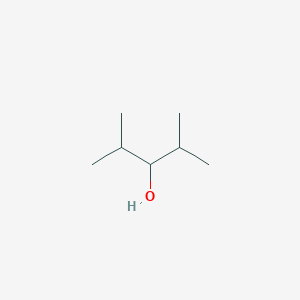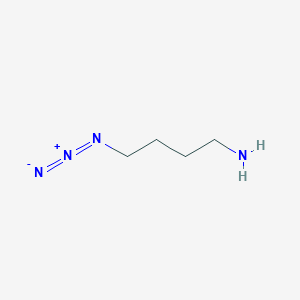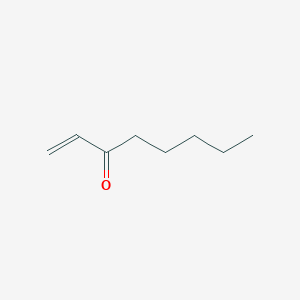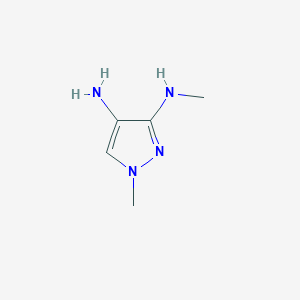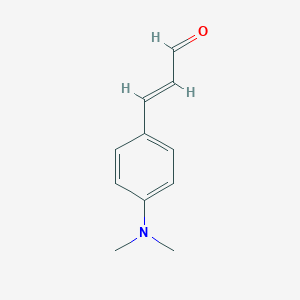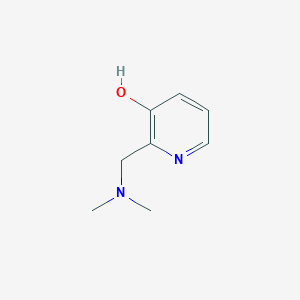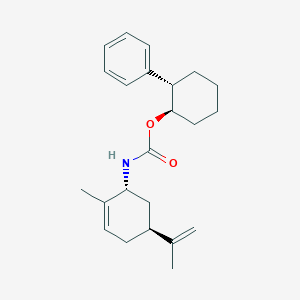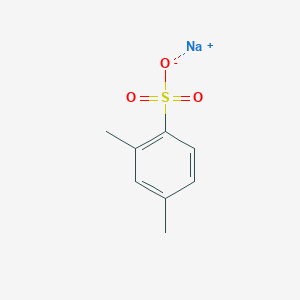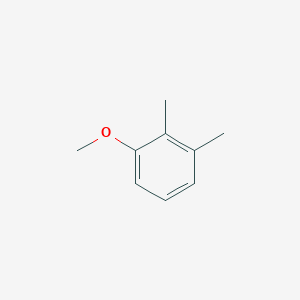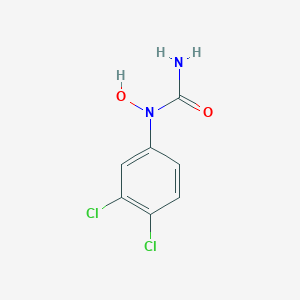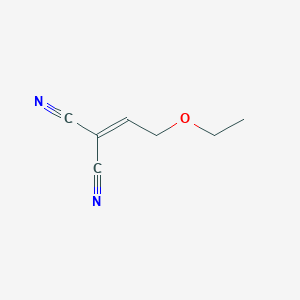
Malononitrile, (ethoxyethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malononitrile, (ethoxyethylidene)-, also known as MEE, is a chemical compound used in scientific research. It is a highly reactive molecule that is commonly used in organic synthesis and drug discovery. MEE is a versatile reagent that can be used in a wide range of reactions, making it an important tool for chemists and researchers.
Mecanismo De Acción
Malononitrile, (ethoxyethylidene)- is a highly reactive molecule that can undergo a variety of reactions. Its reactivity is due to the presence of two electrophilic sites, the cyano group and the vinyl ether group. These groups can react with a variety of nucleophiles, such as amines and alcohols, to form new compounds.
Efectos Bioquímicos Y Fisiológicos
Malononitrile, (ethoxyethylidene)- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines at high concentrations. Further research is needed to determine the potential toxicity of Malononitrile, (ethoxyethylidene)- and its effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Malononitrile, (ethoxyethylidene)- in lab experiments is its high reactivity, which allows for the rapid formation of new compounds. However, this reactivity can also be a limitation, as it can lead to unwanted side reactions. Additionally, Malononitrile, (ethoxyethylidene)- is a highly flammable liquid and must be handled with care.
Direcciones Futuras
There are several areas of future research that could be explored with Malononitrile, (ethoxyethylidene)-. One potential direction is the development of new synthetic methods using Malononitrile, (ethoxyethylidene)- as a reagent. Another area of interest is the use of Malononitrile, (ethoxyethylidene)- in the synthesis of new pharmaceuticals and other bioactive compounds. Finally, further research is needed to determine the potential toxic effects of Malononitrile, (ethoxyethylidene)- and its safety for use in laboratory settings.
Métodos De Síntesis
Malononitrile, (ethoxyethylidene)- can be synthesized through the reaction of malononitrile with ethyl vinyl ether. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a colorless liquid with a boiling point of 115-116°C.
Aplicaciones Científicas De Investigación
Malononitrile, (ethoxyethylidene)- has a wide range of applications in scientific research. It is commonly used in organic synthesis as a reagent for the preparation of various compounds. Malononitrile, (ethoxyethylidene)- can also be used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propiedades
Número CAS |
63917-11-3 |
|---|---|
Nombre del producto |
Malononitrile, (ethoxyethylidene)- |
Fórmula molecular |
C7H8N2O |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
2-(2-ethoxyethylidene)propanedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-2-10-4-3-7(5-8)6-9/h3H,2,4H2,1H3 |
Clave InChI |
GMZMDJNLXLSHTJ-UHFFFAOYSA-N |
SMILES |
CCOCC=C(C#N)C#N |
SMILES canónico |
CCOCC=C(C#N)C#N |
Otros números CAS |
63917-11-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



